molecular formula C14H13NO3 B6388978 2-(2-METHOXY-5-METHYLPHENYL)ISONICOTINIC ACID CAS No. 1255638-78-8

2-(2-METHOXY-5-METHYLPHENYL)ISONICOTINIC ACID

Cat. No.: B6388978
CAS No.: 1255638-78-8
M. Wt: 243.26 g/mol
InChI Key: MDXXKMHCRCYDTD-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)isonicotinic acid is an organic compound with the molecular formula C14H13NO3 It is a derivative of isonicotinic acid, featuring a methoxy and methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxy-5-methylphenyl)isonicotinic acid typically involves the reaction of 2-methoxy-5-methylphenylboronic acid with isonicotinic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 2-(2-hydroxy-5-methylphenyl)isonicotinic acid.

    Reduction: Formation of 2-(2-methoxy-5-methylphenyl)isonicotinic alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)isonicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and carboxylic acid groups may play a role in binding to these targets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

  • 2-Methoxy-5-methylphenyl isocyanate
  • 2-Methoxy-5-methylphenyl isothiocyanate
  • 5-Methoxyindole-2-carboxylic acid

Comparison: 2-(2-Methoxy-5-methylphenyl)isonicotinic acid is unique due to the presence of both a methoxy and a carboxylic acid group on the phenyl ring, which can influence its reactivity and interactions with biological targets. In comparison, 2-Methoxy-5-methylphenyl isocyanate and 2-Methoxy-5-methylphenyl isothiocyanate have different functional groups (isocyanate and isothiocyanate, respectively), which can lead to different chemical behaviors and applications. 5-Methoxyindole-2-carboxylic acid, on the other hand, has an indole ring structure, which can result in different biological activities and uses.

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-3-4-13(18-2)11(7-9)12-8-10(14(16)17)5-6-15-12/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXXKMHCRCYDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687463
Record name 2-(2-Methoxy-5-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255638-78-8
Record name 2-(2-Methoxy-5-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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